2,6-difluoro-N-(3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide
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Description
2,6-difluoro-N-(3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H17F2N5O5S2 and its molecular weight is 449.45. The purity is usually 95%.
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Scientific Research Applications
Mn2+ Complexes with pH-Responsive Relaxivity
Sulfonamide groups have been incorporated into ligands to develop Mn2+ complexes with pH-dependent relaxivity, a feature that can be particularly useful in magnetic resonance imaging (MRI). These complexes exhibit a significant increase in relaxivity at physiologically relevant pH levels, indicating their potential as MRI contrast agents with enhanced sensitivity to pH changes. This application underscores the versatility of sulfonamide compounds in developing diagnostic tools (Uzal-Varela et al., 2020).
Carbonic Anhydrase Inhibition
A variety of sulfonamide compounds have been investigated for their ability to inhibit carbonic anhydrase (CA), an enzyme involved in many physiological processes including respiration and pH balance. Such inhibitors have applications in treating conditions like glaucoma, edema, and certain neurological disorders. Research has focused on developing sulfonamide inhibitors that are selective for specific CA isozymes, aiming to reduce side effects and increase therapeutic efficacy (Alafeefy et al., 2015).
Antimicrobial Activities
Sulfonamides incorporating triazole moieties have been synthesized and shown to possess significant antimicrobial properties. This includes activity against a range of bacterial pathogens, highlighting the potential of sulfonamide derivatives in developing new antibiotics to combat resistant bacterial strains (Wang et al., 2010).
Herbicide Development
Sulfonamide compounds have been explored for their herbicidal properties, with research focusing on developing selective post-emergence herbicides. The structural modification of sulfonamide moieties has led to compounds that are selective for certain crops, offering a targeted approach to weed management (Hamprecht et al., 1999).
Properties
IUPAC Name |
2,6-difluoro-N-[3-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-3-oxopropyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N5O5S2/c1-21-9-18-20-15(21)28(24,25)10-7-22(8-10)13(23)5-6-19-29(26,27)14-11(16)3-2-4-12(14)17/h2-4,9-10,19H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTXMYIRUBEVKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)CCNS(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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